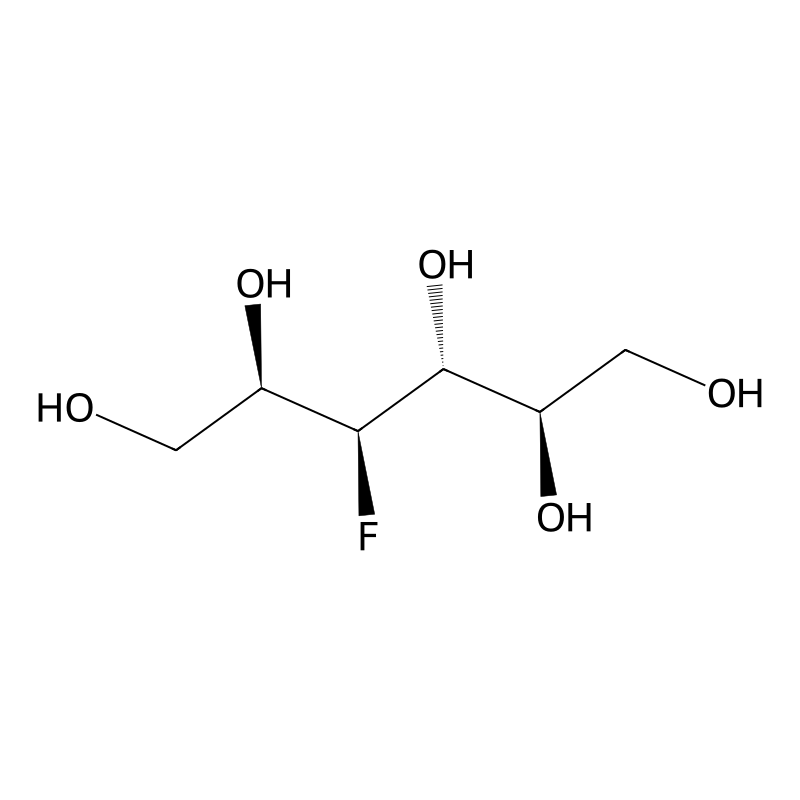

3-Deoxy-3-fluoro-D-glucitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Studying Galactokinase Activity

- Galactokinase is an enzyme involved in the metabolism of galactose, a type of sugar. 3DFGal acts as a substrate for galactokinase. By studying how this enzyme interacts with 3DFGal compared to regular D-galactose, researchers can gain insights into the enzyme's function and potential inhibitors [].

Investigating Sugar Metabolism in Bacteria

- Research suggests that 3DFGal may influence the metabolic pathway of gram-positive bacteria. It might shift their focus from glycolysis (sugar breakdown for energy) to gluconeogenesis (sugar production) []. This ability makes 3DFGal a valuable tool for understanding bacterial sugar metabolism and potentially developing new antibiotics.

Probe for Studying Sugar Cataracts

3-Deoxy-3-fluoro-D-glucitol is a synthetic analog of D-glucose, characterized by the substitution of a fluorine atom at the 3-position of the glucose molecule. It has the chemical formula C6H13FO5 and a molecular weight of 184.16 g/mol. This compound is notable for its structural similarity to glucose, which allows it to participate in various biological processes while exhibiting distinct properties due to the presence of fluorine. The compound is often utilized in glycoscience research and has applications in metabolic studies and potential therapeutic contexts .

- Oxidation: The hydroxyl groups in the compound can undergo oxidation, leading to the formation of corresponding aldehydes or acids.

- Reduction: The compound can be reduced to form alcohol derivatives, such as 3-deoxy-3-fluoro-D-sorbitol, through enzymatic processes involving aldose reductase .

- Glycosylation: As a sugar analog, it can participate in glycosylation reactions, forming glycosides with various aglycones.

These reactions are essential for understanding its metabolic pathways and potential applications in drug development.

Research indicates that 3-deoxy-3-fluoro-D-glucitol possesses unique biological activities. It is metabolized in vivo to 3-deoxy-3-fluoro-D-sorbitol, which may play a role in cellular metabolism and energy production. Studies have shown that this compound can influence glucose metabolism pathways, potentially impacting insulin sensitivity and glucose uptake in cells . Additionally, its structural similarity to glucose allows it to serve as a substrate for various enzymes involved in carbohydrate metabolism, although its fluorinated structure may alter enzyme kinetics compared to glucose.

The synthesis of 3-deoxy-3-fluoro-D-glucitol typically involves fluorination reactions of D-glucose derivatives. Common methods include:

- Direct Fluorination: Utilizing fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide to introduce the fluorine atom at the 3-position.

- Protecting Group Strategies: Protecting hydroxyl groups on D-glucose prior to fluorination to ensure selectivity and yield.

- Chemical Modification: Starting from other sugar derivatives and employing multi-step synthetic routes that involve oxidation and reduction steps .

These methods allow for the efficient production of high-purity 3-deoxy-3-fluoro-D-glucitol suitable for research and industrial applications.

3-Deoxy-3-fluoro-D-glucitol has several important applications:

- Research Tool: Used in studies investigating carbohydrate metabolism and enzyme kinetics.

- Potential Therapeutic Agent: Its ability to modulate glucose metabolism makes it a candidate for research into treatments for metabolic disorders such as diabetes.

- Glycoscience Studies: Employed as a probe in glycosylation studies due to its structural similarity to glucose .

Interaction studies have shown that 3-deoxy-3-fluoro-D-glucitol interacts with various enzymes involved in carbohydrate metabolism. For example, studies indicate that it can be a substrate for aldose reductase, leading to its conversion into 3-deoxy-3-fluoro-D-sorbitol. This interaction highlights its potential role in metabolic pathways similar to those of glucose but with distinct effects due to the presence of fluorine .

Several compounds share structural similarities with 3-deoxy-3-fluoro-D-glucitol. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| D-Glucose | Natural hexose sugar | Primary energy source in biological systems |

| 2-Deoxy-D-glucose | Lacks hydroxyl group at C2 | Used as a radiolabeled tracer in PET imaging |

| 3-Deoxy-D-glucose | Lacks hydroxyl group at C3 | Metabolically inactive compared to glucose |

| 6-Fluoro-D-glucose | Fluorine at C6 | Affects metabolic pathways differently |

The presence of fluorine at the 3-position distinguishes 3-deoxy-3-fluoro-D-glucitol from these compounds, potentially altering its biological activity and interactions within metabolic pathways.

3-Deoxy-3-fluoro-D-glucitol represents an important fluorinated carbohydrate derivative with significant applications in biochemical research and pharmaceutical development [1] [2]. The compound is structurally characterized as a modified glucitol (sorbitol) where the hydroxyl group at the C-3 position has been replaced with a fluorine atom [3]. This strategic modification alters the physicochemical properties of the parent compound while maintaining similar overall molecular geometry due to the comparable van der Waals radius of fluorine compared to oxygen [4].

DAST-Mediated Fluorination of Glucose Derivatives

Diethylaminosulfur trifluoride (DAST) has emerged as one of the most versatile reagents for the nucleophilic fluorination of carbohydrates, including the synthesis of 3-deoxy-3-fluoro-D-glucitol [5]. The mechanism of DAST-mediated fluorination involves the activation of a hydroxyl group through the formation of an alkoxysulfonium intermediate, followed by nucleophilic substitution with fluoride [5] [6]. This reaction typically proceeds with inversion of configuration at the carbon center undergoing substitution, following an SN2 mechanism [7].

A common synthetic pathway for 3-deoxy-3-fluoro-D-glucitol begins with appropriately protected glucose derivatives [8]. The general reaction scheme involves:

- Protection of all hydroxyl groups except at the C-3 position of a glucose derivative

- DAST-mediated fluorination at the exposed C-3 hydroxyl group

- Reduction of the anomeric center

- Global deprotection to yield 3-deoxy-3-fluoro-D-glucitol [9] [10]

The DAST fluorination step typically requires carefully controlled conditions, including:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | -20°C to 0°C | Higher temperatures may lead to elimination products [5] |

| Solvent | Dichloromethane | Anhydrous conditions are essential [11] |

| Reaction time | 1.5-3 hours | Monitored by thin-layer chromatography [12] |

| Workup | Aqueous bicarbonate | Careful quenching to neutralize excess reagent [5] [13] |

The yield of DAST-mediated fluorination at the C-3 position of protected glucose derivatives typically ranges from 30-65%, depending on the protecting group strategy employed and reaction conditions [14] [15]. The reaction proceeds with inversion of configuration, which must be considered when selecting the appropriate starting material to achieve the desired stereochemistry in the final product [16].

Protecting Group Strategies for Regioselective Modification

Achieving regioselective fluorination at the C-3 position requires sophisticated protecting group strategies to temporarily mask the reactivity of other hydroxyl groups in the glucose scaffold [6] [17]. Several approaches have been developed to accomplish this selective modification:

Benzylidene Acetal Protection Strategy:

This approach involves the formation of a benzylidene acetal between the C-4 and C-6 hydroxyl groups, followed by selective protection of the C-1 and C-2 positions, leaving the C-3 hydroxyl available for fluorination [19]. The benzylidene group not only protects the C-4 and C-6 positions but also influences the reactivity of neighboring hydroxyl groups through conformational constraints [20].

Stannylene Acetal Intermediates:

Dibutyltin oxide can be used to form temporary stannylene acetal intermediates that enhance the nucleophilicity of specific hydroxyl groups in a regioselective manner [21]. This approach has been particularly effective for the selective modification of the C-3 position in glucose derivatives [22] [23].

Orthogonal Protection Strategy:

This method employs protecting groups that can be selectively removed under different conditions [24]. For example:

| Protecting Group | Position | Removal Conditions |

|---|---|---|

| Trityl or TBDMS | C-6 | Acidic conditions or fluoride sources [25] |

| Benzoyl or Acetyl | C-1, C-2, C-4 | Basic conditions [26] |

| None (free OH) | C-3 | Target for fluorination [27] |

The selection of appropriate protecting groups is critical not only for achieving regioselectivity but also for ensuring compatibility with subsequent reaction steps [28]. Factors to consider include:

- Stability under fluorination conditions

- Ease of removal without affecting the newly introduced C-F bond

- Influence on the reactivity and accessibility of the target hydroxyl group [29] [30]

Recent advances in protecting group chemistry have led to improved methods for regioselective fluorination, including the use of silyl ethers with varying steric bulk to differentiate between hydroxyl groups based on their accessibility [31] [32].

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic approaches offer complementary strategies to chemical methods for the synthesis of 3-deoxy-3-fluoro-D-glucitol, often providing advantages in terms of regioselectivity and stereoselectivity under mild reaction conditions [10] [33]. Two main biocatalytic pathways have been explored for the synthesis of this fluorinated carbohydrate:

Aldose Reductase Pathway:

3-Deoxy-3-fluoro-D-glucitol can be enzymatically synthesized from 3-deoxy-3-fluoro-D-glucose using aldose reductase (EC 1.1.1.21) [3] [34]. This enzyme catalyzes the NADPH-dependent reduction of the aldehyde group at the C-1 position of the fluorinated glucose to yield the corresponding alditol [35]. Studies have demonstrated that aldose reductase from various sources, including mammalian tissues and yeast, can accept 3-deoxy-3-fluoro-D-glucose as a substrate, albeit with different kinetic parameters compared to the natural substrate [36].

The enzymatic reduction typically proceeds with the following characteristics:

| Parameter | Value for 3-Deoxy-3-fluoro-D-glucose | Value for D-glucose |

|---|---|---|

| Km (mM) | 9.3 | 188 |

| Relative Vmax | 0.45 | 1.0 |

| pH optimum | 6.8-7.2 | 6.5-7.0 |

These kinetic data indicate that the fluorinated substrate has a significantly higher affinity for aldose reductase compared to the natural substrate, making this enzymatic approach particularly efficient [3] [37].

Whole-Cell Biocatalysis:

Another approach involves the use of whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae), which contain multiple enzyme systems capable of reducing 3-deoxy-3-fluoro-D-glucose to the corresponding alditol [38] [39]. This method offers the advantage of not requiring isolated enzymes or expensive cofactors, as the whole cells provide the necessary enzymatic machinery and cofactor regeneration systems [40].

Recent advances in biocatalytic approaches include:

- Engineered enzymes with enhanced activity toward fluorinated substrates through directed evolution and rational design [41]

- Immobilized enzyme systems for improved stability and reusability [42]

- Coupled enzyme systems for one-pot multistep transformations, including cofactor regeneration [43] [44]

The enzymatic synthesis of 3-deoxy-3-fluoro-D-glucitol offers several advantages over chemical methods, including:

- High stereoselectivity without the need for protecting groups

- Mild reaction conditions (neutral pH, ambient temperature)

- Environmentally friendly processes with reduced waste generation [45] [46]

However, challenges remain in scaling up these biocatalytic processes, including enzyme stability, cofactor requirements, and product isolation from complex reaction mixtures [47].

Industrial-Scale Production and cGMP Compliance

The transition from laboratory-scale synthesis to industrial production of 3-deoxy-3-fluoro-D-glucitol presents significant challenges that must be addressed to ensure economic viability and regulatory compliance [48]. Current industrial approaches typically employ modified versions of the synthetic routes described above, with adaptations to accommodate larger scales and safety considerations [49].

Process Development Considerations:

Industrial production of fluorinated carbohydrates requires careful optimization of several parameters:

- Reagent selection: While DAST is commonly used in laboratory settings, alternative fluorinating agents with improved safety profiles, such as Deoxo-Fluor or XtalFluor, may be preferred for large-scale operations [50] [51]

- Reaction engineering: Continuous flow processes have been developed to improve heat management during exothermic fluorination reactions and enhance process safety [52]

- Solvent selection: Environmentally friendly alternatives to dichloromethane, such as 2-methyltetrahydrofuran or cyclopentyl methyl ether, are being explored for large-scale fluorination reactions [53] [54]

Current Good Manufacturing Practice (cGMP) Compliance:

Production of 3-deoxy-3-fluoro-D-glucitol for pharmaceutical applications must adhere to cGMP guidelines, which include:

| cGMP Aspect | Implementation for Fluorinated Carbohydrates |

|---|---|

| Process validation | Demonstration of consistent production meeting predetermined specifications [55] |

| Equipment qualification | Use of qualified equipment with appropriate materials of construction resistant to fluorinating agents [56] |

| In-process controls | Monitoring of reaction progress and critical parameters to ensure product quality [57] |

| Documentation | Comprehensive batch records and standard operating procedures [58] |

The industrial production of fluorinated carbohydrates typically employs a semi-continuous process with dedicated equipment designed to handle fluorinating agents safely. Key process steps include:

- Preparation of protected glucose derivatives in batch reactors

- Fluorination using continuous flow technology to control the exothermic reaction

- Downstream processing including reduction, deprotection, and purification steps

- Quality control testing according to established specifications

Scale-up Challenges:

Several challenges must be addressed when scaling up the production of 3-deoxy-3-fluoro-D-glucitol:

- Heat management during the exothermic fluorination step

- Corrosion resistance of equipment exposed to fluorinating agents

- Efficient recovery and recycling of protecting groups and solvents

- Consistent product quality across multiple batches

Recent advances in process intensification, including microreactor technology and continuous processing, have improved the efficiency and safety of industrial-scale fluorination reactions. These approaches allow for better control of reaction parameters and reduced inventory of hazardous materials, aligning with both economic and regulatory objectives.

Purification and Analytical Validation Protocols

The purification and analytical validation of 3-deoxy-3-fluoro-D-glucitol are critical steps in ensuring product quality and compliance with regulatory requirements. Various techniques have been developed to achieve high-purity material and confirm its identity, purity, and structural integrity.

Purification Strategies:

The purification of 3-deoxy-3-fluoro-D-glucitol typically involves a combination of techniques to remove impurities resulting from incomplete reactions, side products, and residual reagents:

Chromatographic methods:

- Silica gel chromatography for protected intermediates

- Reverse-phase C18 chromatography for the final deprotected product

- Ion-exchange chromatography to remove ionic impurities

Crystallization:

- Selective crystallization from appropriate solvent systems

- Seeding techniques to promote crystallization of the desired product

Specialized techniques for fluorinated carbohydrates:

- Fluorous solid-phase extraction for fluorinated intermediates

- Preparative HPLC with specialized columns designed for carbohydrate separation

The purification strategy must be tailored to the specific synthetic route and the nature of potential impurities. For industrial-scale production, continuous purification processes, such as simulated moving bed chromatography, have been developed to improve efficiency and reduce solvent consumption.

Analytical Validation Protocols:

Comprehensive analytical methods are essential for characterizing 3-deoxy-3-fluoro-D-glucitol and confirming its quality. The following techniques are commonly employed:

| Analytical Technique | Application | Parameters Measured |

|---|---|---|

| NMR Spectroscopy | Structure confirmation | 1H, 13C, and 19F chemical shifts, coupling constants |

| HPLC | Purity determination | Retention time, peak area, impurity profile |

| Mass Spectrometry | Molecular weight confirmation | Exact mass, fragmentation pattern |

| Elemental Analysis | Composition verification | C, H, F percentages |

| Optical Rotation | Stereochemical integrity | Specific rotation [α]D |

19F NMR spectroscopy is particularly valuable for fluorinated carbohydrates, providing a sensitive probe for both structural confirmation and purity assessment. The characteristic chemical shift and coupling patterns of the fluorine atom at the C-3 position serve as a distinctive fingerprint for 3-deoxy-3-fluoro-D-glucitol.

Quality Control Specifications:

Typical specifications for pharmaceutical-grade 3-deoxy-3-fluoro-D-glucitol include:

- Appearance: White to off-white crystalline powder

- Identity: Positive by 1H, 13C, and 19F NMR spectroscopy

- Purity: ≥98.0% by HPLC

- Water content: ≤0.5% by Karl Fischer titration

- Residual solvents: Within ICH limits by GC headspace analysis

- Optical rotation: Within ±2° of the established reference value

Enzyme Inhibition Mechanisms

Aldose Reductase Substrate Specificity

Aldose reductase demonstrates remarkable substrate specificity characteristics when interacting with 3-deoxy-3-fluoro-D-glucitol and related fluorinated compounds. The enzyme exhibits approximately twenty-fold higher affinity for 3-deoxy-3-fluoro-D-glucose compared to D-glucose, with Michaelis constants of 9.3 millimolar and 188 millimolar respectively [1] [2]. This enhanced binding affinity reflects the critical role of fluorine substitution in modulating enzyme-substrate interactions within the active site.

The structural basis for this enhanced affinity lies in the unique hydrogen bonding networks established between the fluorinated substrate and key active site residues. Research demonstrates that aldose reductase possesses a large hydrophobic substrate binding site that accommodates the fluorinated compound through modified intermolecular interactions [3] [4]. The enzyme's broad substrate specificity extends to various aldehydes, with structural features that contain aromatic rings generally serving as excellent substrates [3].

Mechanistic studies reveal that aldose reductase catalyzes the nicotinamide adenine dinucleotide phosphate-dependent reduction of 3-deoxy-3-fluoro-D-glucose to 3-deoxy-3-fluoro-D-sorbitol as the first step in a modified polyol pathway [5] [6]. The enzyme utilizes a compulsory ordered kinetic mechanism where the cofactor nicotinamide adenine dinucleotide phosphate serves as the leading substrate [7]. Critical active site residues, including histidine-110 and tyrosine-48, play distinct roles in substrate orientation and proton transfer respectively [8] [9].

The catalytic mechanism involves hydride transfer from the C4 position of the nicotinamide ring of nicotinamide adenine dinucleotide phosphate to the aldehydic carbon of the fluorinated substrate [9]. Kinetic isotope effects and mutagenesis studies demonstrate that tyrosine-48 functions as the proton donor during aldehyde reduction, while histidine-110 directs substrate orientation within the active site pocket [8] [10].

Sorbitol Dehydrogenase Competitive Inhibition

3-deoxy-3-fluoro-D-glucitol exhibits dual kinetic behavior with sorbitol dehydrogenase, functioning simultaneously as both a competitive inhibitor and substrate. The compound demonstrates competitive inhibition with an inhibition constant of 8.2 × 10⁻² molar while also serving as a substrate with a Michaelis constant of 0.5 molar [11] [12] [13]. This kinetic duality represents a unique mechanistic feature where the fluorinated compound can bind productively to the enzyme active site but with reduced catalytic efficiency compared to the natural substrate sorbitol.

The competitive inhibition mechanism involves binding of 3-deoxy-3-fluoro-D-glucitol to the same active site that accommodates sorbitol, thereby preventing normal substrate binding [11]. The relatively high inhibition constant indicates moderate binding affinity, suggesting that the fluorine substitution at the C3 position disrupts optimal enzyme-substrate interactions while maintaining sufficient binding capability for competitive effects.

Sorbitol dehydrogenase operates through a nicotinamide adenine dinucleotide-linked oxidation mechanism that exhibits stereospecific recognition patterns [14] [15]. The enzyme preferentially oxidizes substrates with specific configurational arrangements, following empirical rules where D-xylo configuration substrates demonstrate higher specificity constants than other stereoisomers [14]. The presence of hydroxyl groups at specific chiral centers proves essential for productive ternary complex formation and subsequent catalysis.

Structural analysis reveals that sorbitol dehydrogenase contains two distinct substrate binding regions within the active site, along with a catalytic zinc ion that coordinates substrate binding [14] [16]. The enzyme mechanism follows a compulsory ordered pathway with nicotinamide adenine dinucleotide as the leading substrate [14]. The rate-limiting step typically involves enzyme-nicotinamide adenine dinucleotide reduced form product dissociation, although this can shift to partial rate-limitation at the ternary complex level under specific conditions.

Metabolic Pathway Integration (Polyol Pathway)

The polyol pathway represents a two-step metabolic process that converts glucose to fructose via sorbitol as an intermediate, with 3-deoxy-3-fluoro-D-glucitol serving as a modified substrate within this system [17] [18]. This pathway functions as an alternative route for glucose metabolism, particularly under hyperglycemic conditions where traditional glycolytic pathways become saturated [18].

The first enzymatic step involves aldose reductase-catalyzed reduction of glucose to sorbitol using nicotinamide adenine dinucleotide phosphate as the electron donor [17]. Under normal physiological conditions, this pathway operates at minimal levels due to the relatively low affinity of aldose reductase for glucose [19]. However, during periods of elevated glucose concentrations, flux through the polyol pathway increases substantially, leading to sorbitol accumulation within cells.

The second step utilizes sorbitol dehydrogenase to oxidize sorbitol to fructose while reducing nicotinamide adenine dinucleotide to its reduced form [20]. This enzymatic conversion represents the rate-limiting step under many physiological conditions, particularly when sorbitol concentrations exceed normal levels [21]. The pathway's metabolic significance extends beyond simple glucose processing, as it influences cellular redox balance through cofactor utilization.

Integration of 3-deoxy-3-fluoro-D-glucitol into this metabolic framework demonstrates modified flux patterns compared to natural substrates. The fluorinated compound undergoes sequential processing through both enzymatic steps, generating 3-deoxy-3-fluoro-D-sorbitol and subsequently 3-deoxy-3-fluoro-D-fructose [5] [22]. This metabolic progression occurs with altered kinetic parameters that reflect the impact of fluorine substitution on enzyme-substrate interactions.

The polyol pathway serves multiple physiological functions beyond glucose metabolism, including osmoregulation and cellular stress response [18] [23]. During osmotic stress conditions, both aldose reductase and sorbitol dehydrogenase activities increase coordinately to support sorbitol accumulation for osmotic balance [23]. Research demonstrates that enzyme activities can increase several-fold within days of osmotic challenge, with aldose reductase showing particularly robust responses.

The pathway also functions as an evolutionarily conserved glucose sensing system that regulates metabolic remodeling [18]. Polyol pathway metabolites promote nuclear translocation of key transcription factors, leading to coordinated expression of metabolic genes. This regulatory function positions the pathway as a critical component of cellular glucose homeostasis mechanisms.

Molecular Recognition in Glycan-Protein Systems

Molecular recognition involving 3-deoxy-3-fluoro-D-glucitol within glycan-protein systems operates through specific binding interactions that distinguish fluorinated carbohydrates from their natural counterparts [24] [25]. Fluorinated glycomimetics serve as valuable probes for dissecting protein-glycan interactions due to their ability to maintain structural similarity while eliminating specific hydrogen bonding capabilities [25].

The molecular recognition process involves multiple binding modes that coexist in solution rather than single, defined binding orientations [24]. Studies utilizing fluorine-19 nuclear magnetic resonance-based saturation transfer difference spectroscopy combined with computational modeling reveal that fluorinated glycan ligands engage target proteins through ensembles of binding geometries. This multiplicity of binding modes reflects the dynamic nature of glycan-protein interactions and the conformational flexibility inherent in carbohydrate structures.

Protein binding partners recognize 3-deoxy-3-fluoro-D-glucitol through specific epitope recognition patterns that depend on the three-dimensional arrangement of functional groups [26]. Research demonstrates that fluorination at different positions within carbohydrate structures produces distinct effects on protein binding affinity and specificity. For example, fluorination at the C3 position of galactose enhances binding to certain lectins while completely abolishing binding to others [26].

The recognition mechanism involves coordination of hydroxyl groups with protein active site residues, typically through hydrogen bonding networks and electrostatic interactions [27]. Fluorine substitution disrupts these coordination patterns by eliminating hydrogen bond donor capability while maintaining minimal hydrogen bond acceptor properties. This selective elimination of specific interactions allows systematic probing of individual binding contributions within complex recognition events.

Glycan-protein interactions exhibit multivalent binding characteristics that enhance specificity and biological relevance compared to monovalent interactions [27]. The weak individual binding affinities of single glycan units require multiple simultaneous interactions to achieve physiologically meaningful binding strength. This multivalency principle applies to 3-deoxy-3-fluoro-D-glucitol interactions, where multiple fluorinated units may participate in coordinated binding events.

Molecular dynamics simulations provide detailed insights into the conformational behavior of 3-deoxy-3-fluoro-D-glucitol within protein binding sites [24] [28]. These computational studies reveal how fluorine substitution affects local conformational preferences and influences the overall binding mode. The simulations demonstrate that fluorinated carbohydrates often maintain similar overall conformations to natural substrates while exhibiting modified local interactions that alter binding kinetics and thermodynamics.

XLogP3

Dates

Explore Compound Types